molecular formula C17H24F3O3RhS- B1277153 Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 99326-34-8

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No. B1277153
CAS RN: 99326-34-8
M. Wt: 468.3 g/mol
InChI Key: VUTUHLLWFPRWMT-QMDOQEJBSA-M
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Description

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chemical compound that is part of the family of rhodium complexes. Rhodium complexes are known for their catalytic properties and are widely used in various chemical reactions. The compound features a rhodium center coordinated to two 1,5-cyclooctadiene (cod) ligands, and the counterion is the trifluoromethanesulfonate (triflate) group. This structure is expected to exhibit interesting chemical and physical properties due to the presence of the transition metal rhodium and the potentially labile cod ligands.

Synthesis Analysis

The synthesis of rhodium complexes can be intricate, often requiring careful control of reaction conditions. While the papers provided do not directly describe the synthesis of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, they do offer insights into related compounds. For instance, the synthesis of phosphine gold(I) complexes using the bis(trifluoromethanesulfonyl)imidate moiety suggests the potential for similar synthetic routes in preparing rhodium complexes with triflate counterions . Additionally, the synthesis of sterically hindered phosphine derivatives and their subsequent reactions to form triflate-containing compounds provides a parallel to the potential synthetic strategies for rhodium complexes .

Molecular Structure Analysis

The molecular structure of rhodium complexes is crucial for their catalytic activity. The coordination environment around the rhodium center can significantly influence the reactivity of the complex. The papers provided discuss the structural characterization of various compounds, which can be analogous to the structural considerations for bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. For example, the crystal structure analysis of a dithionia dication with triflate anions highlights the strong interactions between cations and anions, which could also be relevant for understanding the interactions within rhodium complexes . Furthermore, the synthesis and structural characterization of cationic rhodium(I) complexes with different diene ligands, including 1,5-cyclooctadiene, provide direct insights into the molecular structure of such complexes .

Chemical Reactions Analysis

Rhodium complexes are renowned for their catalytic abilities in various chemical transformations. The papers provided discuss the catalytic properties of related complexes, which can shed light on the potential reactivity of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. For instance, the study of phosphine gold(I) complexes in the cycloisomerization of enynes suggests that rhodium complexes with similar counterions could also catalyze such reactions . Additionally, the catalytic activity of cationic rhodium(I) complexes in reactions like acetophenone hydrosilylation and dimethyl itaconate hydrogenation indicates the broad applicability of rhodium catalysts in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodium complexes are influenced by their molecular structure and the ligands present. While the papers do not directly address the properties of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, they do provide information on related compounds. For example, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives with triflate anions can be indicative of the redox behavior of rhodium complexes with similar anions . The strong S···O interactions observed in the crystal structure of dithionia dication bis(trifluoromethanesulfonate) also suggest that similar interactions may play a role in the stability and reactivity of rhodium triflate complexes .

Scientific Research Applications

Catalytic Activity

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has been utilized in various catalytic processes. It is a component in cationic rhodium(I) complexes, which have been synthesized and demonstrated to be effective in acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010). Additionally, it plays a crucial role in the decarbonylative direct ortho-olefination of 6-arylpurines with vinyl carboxylic acids, displaying high yields and excellent regio- and stereoselectivities (Xu et al., 2016).

Synthesis and Reactivity

In the synthesis of various complexes, bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has been employed. For example, it has been used in the preparation of cationic complexes containing a bis(sulfoximine) ligand, which exhibit interesting structural and reactivity properties (Shainyan et al., 2001). It is also involved in the synthesis of dichalcogenide dication salts from medium-sized cyclic bis-sulfide and bis-selenides (Fujihara et al., 1993).

Applications in Polymerization

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate has applications in polymer chemistry. It has been used as a catalyst for polymerization of 1,5-hexadiyne, leading to polymers with unique properties such as high conjugation and resistance to oxidation (Cataldo, 1993).

Role in Hydrogenation

This compound has been employed in hydrogenation reactions. For instance, it has been used as a catalyst for hydrogenation of α-acetamidocinnamic and itaconic acids, demonstrating its utility in various organic transformations (Shainyan et al., 2001).

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b2*2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTUHLLWFPRWMT-QMDOQEJBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3O3RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420656
Record name Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

CAS RN

99326-34-8
Record name Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 2
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 3
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 4
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 5
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 6
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Citations

For This Compound
40
Citations
JL Fulton, JC Linehan, T Autrey… - Journal of the …, 2007 - ACS Publications
X-ray absorption fine structure (XAFS) is used to determine the structure of the rhodium cluster present during the catalyzed dehydrocoupling of amine boranes under operando …
Number of citations: 144 pubs.acs.org
C Xu, L Zhang, J Xu, Y Pan, F Li, H Li, L Xu - ChemistrySelect, 2016 - Wiley Online Library
Rhodium(I)‐catalyzed decarbonylative direct ortho‐olefination of 6‐arylpurines with readily available vinyl carboxylic acids has been developed using purine as a directing group. The …
S Pahls - 2013 - digitalcommons.hope.edu
Though the carbon-carbon single bond is thought to be exceptionally stable because of a lack of polarization and steric inaccessibility, it is shown to be functionalizable in the rhodium-…
Number of citations: 0 digitalcommons.hope.edu
Q Wang, S Zhao, L Jin, X Chen - Chinese Journal of Organic …, 2016 - sioc-journal.cn
Two methods of catalytic asymmetric synthesis of (S)-3, 5-dibromophenylalanine are presented. One approach is to use asymmetric alkylation reaction starting from diphenylimine …
Number of citations: 6 sioc-journal.cn
NW Boaz, SD Debenham, EB Mackenzie… - Organic …, 2002 - ACS Publications
A new series of ligands with a novel phosphine−aminophosphine ligation design as depicted in structure 1 has been prepared on a ferrocenylethyl backbone. These BoPhoz ligands of …
Number of citations: 180 pubs.acs.org
A Saito, S Oda, H Fukaya… - The Journal of Organic …, 2009 - ACS Publications
Mild and facile preparations of 2-substituted or 2,3-disubstituted indole compounds were achieved by RhH(CO)(Ph 3 P) 3 (4−10 mol %)-catalyzed reaction of N-propargylanilines in …
Number of citations: 55 pubs.acs.org
NW Boaz, SE Large, JA Ponasik… - … process research & …, 2005 - ACS Publications
The single enantiomers of 2-naphthylalanine and N-tert-butoxycarbonyl 2-naphthylalanine were prepared from 2-naphthaldehyde. The sequence has been optimized and run on …
Number of citations: 50 pubs.acs.org
M Schwarze, M Schmidt, LAT Nguyen, A Drews… - Journal of membrane …, 2012 - Elsevier
In homogenous catalysis, the retention and reuse of the catalyst, which is extremely important for the feasibility of the process, is more complicated than in heterogeneous catalysis. …
Number of citations: 26 www.sciencedirect.com
E Hauptman, PJ Fagan, W Marshall - Organometallics, 1999 - ACS Publications
A strategy for the synthesis of new chiral (P,S) ligands is described. It is based on the opening of chiral nonracemic episulfides using phosphorus nucleophiles. Chiral episulfides, CH 2 …
Number of citations: 90 pubs.acs.org
T Furusawa, T Morimoto, K Ikeda, H Tanimoto… - Tetrahedron, 2015 - Elsevier
A dual neutral-cationic rhodium(I)-catalyzed Pauson–Khand-type reaction using formaldehyde as a carbonyl source is described. The simultaneous use of neutral rhodium(I) and …
Number of citations: 31 www.sciencedirect.com

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